Cas no 2171900-38-0 (4-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid)
4-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid
- 2171900-38-0
- EN300-1630124
- 4-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid
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- Inchi: 1S/C14H24N2O5/c1-12(2,3)21-11(19)16-8-14(20,9-16)13(10(17)18)4-6-15-7-5-13/h15,20H,4-9H2,1-3H3,(H,17,18)
- InChI Key: ZWZHHEDINJTPDO-UHFFFAOYSA-N
- SMILES: OC1(CN(C(=O)OC(C)(C)C)C1)C1(C(=O)O)CCNCC1
Computed Properties
- Exact Mass: 300.16852187g/mol
- Monoisotopic Mass: 300.16852187g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.2
- Topological Polar Surface Area: 99.1Ų
4-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1630124-0.05g |
4-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid |
2171900-38-0 | 0.05g |
$900.0 | 2023-05-26 | ||
| Enamine | EN300-1630124-0.1g |
4-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid |
2171900-38-0 | 0.1g |
$943.0 | 2023-05-26 | ||
| Enamine | EN300-1630124-0.25g |
4-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid |
2171900-38-0 | 0.25g |
$985.0 | 2023-05-26 | ||
| Enamine | EN300-1630124-0.5g |
4-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid |
2171900-38-0 | 0.5g |
$1027.0 | 2023-05-26 | ||
| Enamine | EN300-1630124-1.0g |
4-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid |
2171900-38-0 | 1g |
$1070.0 | 2023-05-26 | ||
| Enamine | EN300-1630124-2.5g |
4-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid |
2171900-38-0 | 2.5g |
$2100.0 | 2023-05-26 | ||
| Enamine | EN300-1630124-5.0g |
4-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid |
2171900-38-0 | 5g |
$3105.0 | 2023-05-26 | ||
| Enamine | EN300-1630124-10.0g |
4-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid |
2171900-38-0 | 10g |
$4606.0 | 2023-05-26 | ||
| Enamine | EN300-1630124-50mg |
4-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid |
2171900-38-0 | 50mg |
$768.0 | 2023-09-22 | ||
| Enamine | EN300-1630124-100mg |
4-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid |
2171900-38-0 | 100mg |
$804.0 | 2023-09-22 |
4-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid
4-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 2171900-38-0, known as 4-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a piperidine ring with a hydroxyazetidine moiety, making it a promising candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of this compound as a bioactive molecule with potential therapeutic applications. Researchers have focused on its ability to interact with specific biological targets, such as enzymes and receptors, which could make it a valuable lead compound in the development of new drugs. The presence of the tert-butoxy group and the hydroxyazetidine ring introduces functional diversity, enabling this molecule to participate in a wide range of chemical reactions and biological interactions.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. Key steps include the formation of the piperidine ring through cyclization reactions and the subsequent introduction of the hydroxyazetidine moiety via nucleophilic substitution or coupling reactions. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, plays a critical role in ensuring the stability and functionality of intermediate compounds during the synthesis.
One of the most exciting aspects of this compound is its potential as a therapeutic agent. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, research has shown that this compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and proliferation. This inhibition could potentially lead to novel treatments for diseases where kinase activity is dysregulated.
In addition to its therapeutic potential, this compound has also been studied for its role in chemical biology. Its unique structure makes it an ideal substrate for studying enzyme mechanisms and catalytic processes. Researchers have utilized this compound to investigate the stereochemical outcomes of various enzymatic reactions, providing valuable insights into the design of more efficient catalysts and biocatalysts.
The application of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has been instrumental in characterizing this compound's structure and properties. These techniques have allowed scientists to confirm the stereochemistry of the molecule and assess its stability under various conditions. Such detailed structural analysis is essential for understanding how this compound interacts with biological systems and how it can be optimized for therapeutic use.
Looking ahead, ongoing research aims to further explore the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is crucial for determining whether this compound can be developed into an effective drug with suitable bioavailability and safety profiles. Additionally, researchers are investigating potential drug delivery systems that could enhance the efficacy and reduce the toxicity of this compound when administered to patients.
In conclusion, 4-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}piperidine-4-carboxylic acid (CAS No. 2171900-38-0) represents a fascinating example of how complex organic molecules can be harnessed for advancing medical science. With its unique structure, diverse functional groups, and promising bioactivity profiles, this compound continues to be a focal point for researchers seeking innovative solutions in drug discovery and development.
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